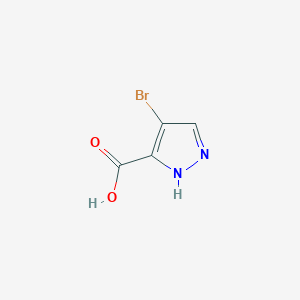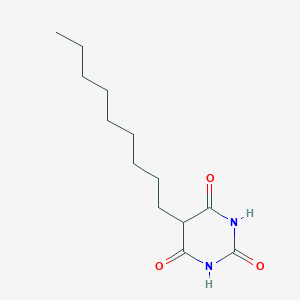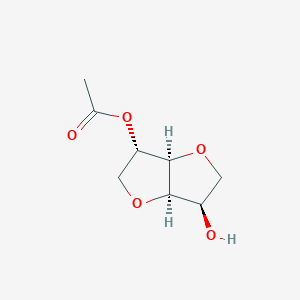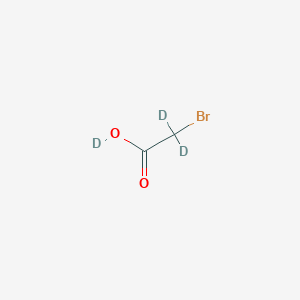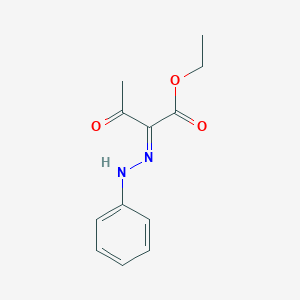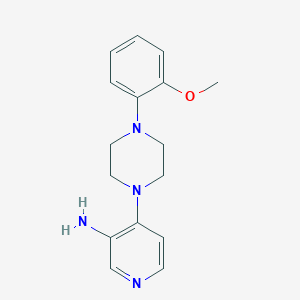
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, also known as PAPM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. The compound has a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol.
Wirkmechanismus
The exact mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation, the modulation of immune responses, and the regulation of oxidative stress and inflammation in the body. Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high specificity for its target pathways. However, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, including its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- and its potential side effects in the body.
Conclusion:
In conclusion, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a promising compound that has shown potential for use in the treatment of various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
Synthesemethoden
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with 3-amino-4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and triethylamine to yield the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
14549-65-6 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- |
Molekularformel |
C16H20N4O |
Molekulargewicht |
284.36 g/mol |
IUPAC-Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-16-5-3-2-4-15(16)20-10-8-19(9-11-20)14-6-7-18-12-13(14)17/h2-7,12H,8-11,17H2,1H3 |
InChI-Schlüssel |
VJMHJNJMFJEXJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
Andere CAS-Nummern |
14549-65-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



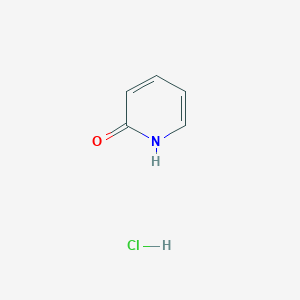
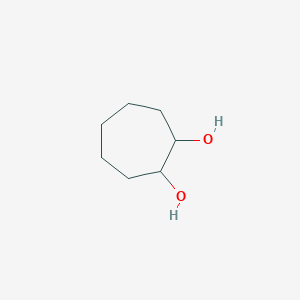
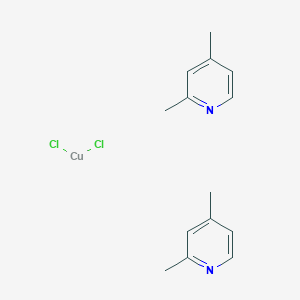
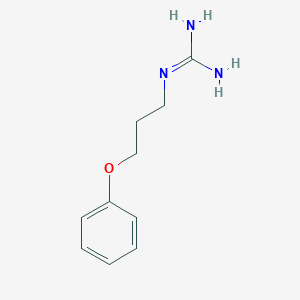

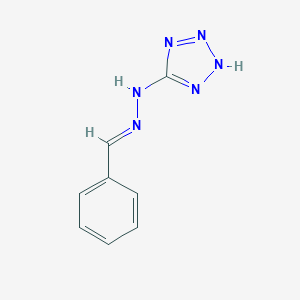
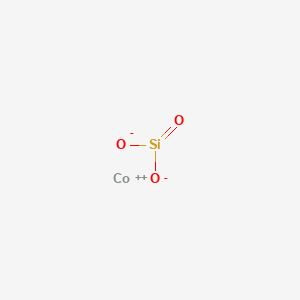
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
